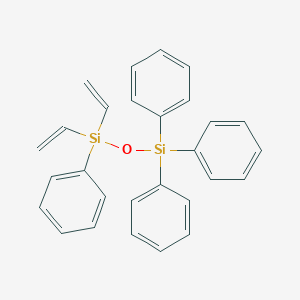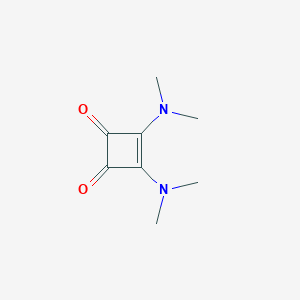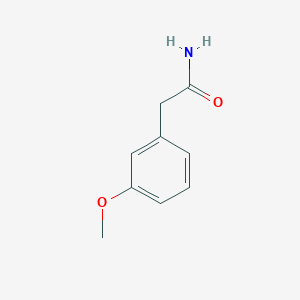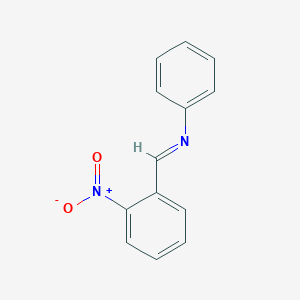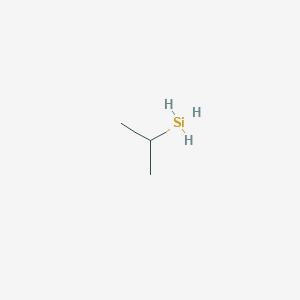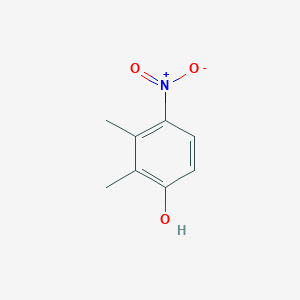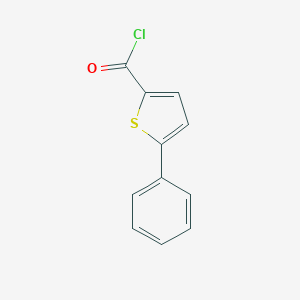
5-Phenyl-2-Thiophenecarbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-Thiophenecarbonyl Chloride is a chemical compound with the empirical formula C11H7ClOS and a molecular weight of 222.69 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 5-Phenyl-2-Thiophenecarbonyl Chloride isO=C (Cl)C1=CC=C (S1)C2=CC=CC=C2 . The InChI key is DAQWIBBCMYIUFA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Phenyl-2-Thiophenecarbonyl Chloride is a solid substance . It has a molecular weight of 222.69 and a density of 1.305g/cm3 . The boiling point is 347.9°C at 760mmHg .Scientific Research Applications
Nanotechnology
Finally, in nanotechnology, this compound can be used to create thiophene-based nanomaterials with unique properties, such as high surface area and conductivity. These materials have potential applications in sensors, catalysis, and energy storage devices.
Each of these applications leverages the unique chemical structure of 5-Phenyl-2-Thiophenecarbonyl Chloride to contribute to advancements in their respective fields. The compound’s versatility highlights its importance in scientific research and industrial applications .
Safety and Hazards
Safety data indicates that in case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention . The chemical should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
5-phenylthiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQWIBBCMYIUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379976 |
Source


|
| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2-Thiophenecarbonyl Chloride | |
CAS RN |
17361-89-6 |
Source


|
| Record name | 5-Phenyl-2-Thiophenecarbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

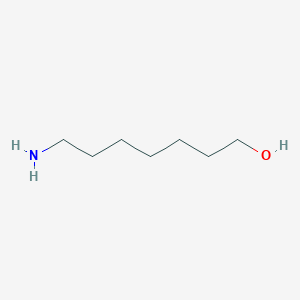
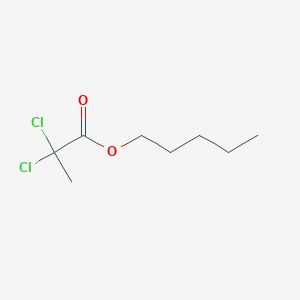
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)

